molecular formula C11H9N5S B14643049 Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- CAS No. 55315-38-3

Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)-

Cat. No.: B14643049
CAS No.: 55315-38-3
M. Wt: 243.29 g/mol
InChI Key: BGWXMWOWKLUMHO-UHFFFAOYSA-N
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Description

Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a tetrazolylmethyl group. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives . Another approach includes the use of hydrazonoyl halides with specific hydrazinecarbothioamide derivatives in ethanol and triethylamine .

Industrial Production Methods

Industrial production of thiazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient production at scale .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens and sulfonyl chlorides are commonly used.

    Nucleophilic Substitution: Reagents like alkoxides and amines are typical.

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, electrophilic substitution at the C-5 position can yield halogenated thiazoles, while nucleophilic substitution at the C-2 position can produce alkylated or aminated thiazoles .

Mechanism of Action

The mechanism of action of thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the tetrazolylmethyl group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 2-phenyl-4-(5(1H)-tetrazolylmethyl)- is unique due to its combination of a thiazole ring with a phenyl and tetrazolylmethyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

55315-38-3

Molecular Formula

C11H9N5S

Molecular Weight

243.29 g/mol

IUPAC Name

2-phenyl-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole

InChI

InChI=1S/C11H9N5S/c1-2-4-8(5-3-1)11-12-9(7-17-11)6-10-13-15-16-14-10/h1-5,7H,6H2,(H,13,14,15,16)

InChI Key

BGWXMWOWKLUMHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC3=NNN=N3

Origin of Product

United States

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